Pimethixene Maleate
Description
Historical Context of Thioxanthene (B1196266) Derivatives in Pharmacology
The story of thioxanthene derivatives in pharmacology began in the late 1950s. nih.gov These compounds are structurally similar to phenothiazines, with the key difference being the substitution of a carbon atom for the nitrogen in the central ring. nih.govencyclopedia.pub This structural alteration allows for stereoisomerism, a property with significant pharmacological consequences. cambridge.org
The first thioxanthene to be introduced to the market was chlorprothixene (B1288) in 1959. nih.govencyclopedia.pub This was followed by other derivatives like clopenthixol, thiothixene, and flupentixol. nih.govencyclopedia.pub Initially, these compounds were developed with the aim of mitigating some of the toxic effects associated with chlorpromazine, a phenothiazine. nih.gov The primary therapeutic application of thioxanthenes has been in the management of schizophrenia and other psychoses. encyclopedia.pub Beyond their antipsychotic properties, research has also explored their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai
Overview of Pimethixene (B1207551) Maleate (B1232345) as a Research Compound
Pimethixene itself is an antihistamine and anticholinergic agent belonging to the thioxanthene chemical class. wikipedia.org It has been investigated for its potential in treating conditions such as hyperactivity, anxiety, and sleep disorders. wikipedia.org The maleate salt form, pimethixene maleate, is often used in research due to its enhanced water solubility and stability. medchemexpress.com
As a research compound, this compound is valued for its multifaceted pharmacological profile. It is a potent antagonist of a wide array of monoamine receptors. selleckchem.comselleckchem.comabmole.com This broad activity makes it a useful tool for studying the roles of these various receptors in different physiological and pathological processes. selleckchem.comselleckchem.comabmole.com For instance, its high affinity for serotonin (B10506) receptors has led to its use in research aimed at developing more selective receptor antagonists. wikipedia.org
Scope and Significance of Current Research on this compound
Current research on this compound is diverse, reflecting its complex pharmacology. A significant area of investigation revolves around its potent antagonist activity at various serotonin (5-HT) receptors. selleckchem.commedchemexpress.commedchemexpress.com Specifically, it shows high potency as an antagonist for 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. selleckchem.commedchemexpress.commedchemexpress.com This has made it a valuable tool in the study of conditions where these receptors are implicated, such as migraines. medchemexpress.commedchemexpress.comarctomsci.com
Recent studies have also uncovered unexpected agonist activity of pimethixene at 5-HT1e and 5-HT1F receptors, adding another layer to its pharmacological profile. nih.gov Furthermore, its interaction with histamine (B1213489) H1, dopamine (B1211576) D2, and muscarinic M1 and M2 receptors continues to be an area of active research. selleckchem.commedchemexpress.commedchemexpress.com Some studies have explored its potential in other areas, such as its effect on atherogenic lipoproteins. elifesciences.org The crystal structure of this compound has also been determined, providing valuable insights for further structural and pharmacological studies. jst.go.jp
Interactive Data Table: Receptor Binding Profile of this compound
The following table summarizes the reported pKi values of this compound for various receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a stronger binding affinity.
| Receptor | pKi Value |
| 5-HT1A | 7.63 selleckchem.commedchemexpress.commedchemexpress.com |
| 5-HT2A | 10.22 selleckchem.commedchemexpress.commedchemexpress.com |
| 5-HT2B | 10.44 selleckchem.commedchemexpress.commedchemexpress.com |
| 5-HT2C | 8.42 selleckchem.commedchemexpress.commedchemexpress.com |
| Histamine H1 | 10.14 selleckchem.commedchemexpress.commedchemexpress.com |
| Dopamine D2 | 8.19 selleckchem.commedchemexpress.commedchemexpress.com |
| Dopamine D4.4 | 7.54 selleckchem.commedchemexpress.commedchemexpress.com |
| Muscarinic M1 | 8.61 selleckchem.commedchemexpress.commedchemexpress.com |
| Muscarinic M2 | 9.38 selleckchem.commedchemexpress.commedchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPANUAHQWFDVAG-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045863 | |
| Record name | Pimethixene maleate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13187-06-9, 314-03-4 | |
| Record name | Piperidine, 1-methyl-4-(9H-thioxanthen-9-ylidene)-, (2Z)-2-butenedioate (1:1) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pimethixene maleate | |
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| Record name | PIMETHIXENE MALEATE | |
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| Record name | Pimethixene maleate | |
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| Record name | 1-methyl-4-(9H-thioxanthen-9-ylidene)piperidinium hydrogen maleate | |
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| Record name | PIMETHIXENE MALEATE | |
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Pharmacological Characterization of Pimethixene Maleate
Receptor Binding Profile and Affinities
Pimethixene (B1207551) maleate (B1232345) demonstrates a broad receptor binding profile, with high affinity for several serotonin (B10506), histamine (B1213489), and muscarinic acetylcholine (B1216132) receptors. ncats.io Its interactions with these receptors are complex, involving antagonism at some and unexpected agonism at others. nih.govnih.gov
Serotonin Receptor (5-HT) Antagonism and Agonism
Pimethixene is recognized as a potent antiserotonergic compound, displaying high affinity for multiple 5-HT receptor subtypes. medchemexpress.commedchemexpress.com Its primary action at many of these receptors is antagonistic. nih.govnih.gov
Pimethixene maleate acts as a potent antagonist at the 5-HT1A receptor, with a reported pKi of 7.63. selleckchem.comabmole.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.com While its primary role at this receptor is antagonistic, some research has noted noticeable activity at high concentrations. nih.govnih.gov Specifically, studies on pimethixene-mediated arrestin recruitment showed no significant agonism at the 5-HT1A receptor except at high concentrations. nih.govnih.gov
Pimethixene exhibits very high affinity for the 5-HT2A receptor, where it functions as a potent antagonist. selleckchem.comabmole.comncats.iomedchemexpress.commedchemexpress.commedchemexpress.comglpbio.comsciforum.netkg.ac.rs The reported pKi value for its interaction with the 5-HT2A receptor is 10.22. selleckchem.comabmole.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.com Some studies have suggested potential inverse agonism at the 5-HT2A receptor at high concentrations. nih.govnih.gov
The compound is a highly potent antagonist of the 5-HT2B receptor, with a pKi of 10.44. selleckchem.comabmole.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.com Pimethixene's potent but non-selective antagonism at the 5-HT2B receptor has been a point of interest in research, leading to the development of the selective 5-HT2B receptor antagonist BF-1, which was derived from pimethixene. wikipedia.org Similar to the 5-HT2A receptor, there is a possibility of inverse agonism at the 5-HT2B receptor at high concentrations. nih.govnih.gov
This compound also demonstrates potent antagonism at the 5-HT2C receptor. selleckchem.comabmole.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.com The reported pKi value for this interaction is 8.42. selleckchem.comabmole.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.com
Pimethixene's interaction with other serotonin receptors has also been characterized. It shows very low affinity for the 5-HT1B receptor, with a pKi of < 5. selleckchem.comabmole.com In contrast, it acts as an antagonist at the 5-HT6 and 5-HT7 receptors, with reported pKi values of 7.30 and 7.28, respectively. selleckchem.comabmole.com
| Receptor | Interaction Type | pKi Value |
| 5-HT1A | Antagonist | 7.63 |
| 5-HT2A | Antagonist | 10.22 |
| 5-HT2B | Antagonist | 10.44 |
| 5-HT2C | Antagonist | 8.42 |
| 5-HT1B | Antagonist | < 5 |
| 5-HT6 | Antagonist | 7.30 |
| 5-HT7 | Antagonist | 7.28 |
Unexpected Agonism at 5-HT1E and 5-HT1F Receptors
Contrary to its generally antagonistic profile at many G protein-coupled receptors (GPCRs), pimethixene has demonstrated unexpected agonist activity at the serotonin 5-HT1E and 5-HT1F receptors. wikipedia.orgguidetopharmacology.org A 2024 study investigating the pharmacology of aminergic receptor ligands revealed this surprising activity. While typically acting as an antagonist at other serotonin, histamine, and muscarinic receptors, pimethixene was found to be a potent agonist at both the 5-HT1E and 5-HT1F subtypes. wikipedia.orgguidetopharmacology.org
The potency of this agonism was quantified through functional assays. For G protein activation, pimethixene displayed a half-maximal effective concentration (EC50) of 353.1 nM at the 5-HT1E receptor and 456.0 nM at the 5-HT1F receptor. wikipedia.org Further investigation into downstream signaling pathways showed that pimethixene also mediates β-arrestin recruitment, a key process in receptor regulation. At the 5-HT1E receptor, pimethixene induced β-arrestin recruitment with full agonism, showing an EC50 value of 453 nM. wikipedia.orgguidetopharmacology.org This selective agonism at 5-HT1E and 5-HT1F receptors is a distinct feature of its pharmacological profile. wikipedia.org
Table 1: Agonist Activity of Pimethixene at 5-HT1E and 5-HT1F Receptors
| Receptor | Assay | Potency (EC50) |
| 5-HT1E | G Protein Activation | 353.1 nM |
| 5-HT1F | G Protein Activation | 456.0 nM |
| 5-HT1E | β-Arrestin Recruitment | 453 nM |
Histamine H1 Receptor Antagonism
Pimethixene is a highly potent antagonist of the histamine H1 receptor. nih.govnih.gov This activity is a defining characteristic of its classification as an antihistamine. nih.govnih.gov Research data indicates that pimethixene binds to the H1 receptor with high affinity. Its binding affinity is represented by a pKi value of 10.14. nih.govuni.luuni.lu The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher value signifies stronger binding affinity of the antagonist to the receptor.
Table 2: Antagonistic Activity of Pimethixene at the Histamine H1 Receptor
| Receptor | Parameter | Value |
| Histamine H1 | pKi | 10.14 |
Dopamine (B1211576) Receptor Antagonism
Pimethixene also exhibits antagonistic properties at specific dopamine receptor subtypes, notably the D2 and D4.4 receptors. nih.govnih.govontosight.ai
Pimethixene acts as an antagonist at the dopamine D2 receptor. nih.govnih.govuni.lu Its interaction with this receptor has been quantified with a pKi value of 8.19, indicating a high binding affinity. nih.govuni.luuni.lunih.gov
In addition to its effects on the D2 receptor, pimethixene is an antagonist of the dopamine D4.4 receptor. nih.govnih.govuni.luflybase.org The binding affinity for the D4.4 receptor is reported with a pKi of 7.54. nih.govuni.luuni.lunih.gov
Table 3: Antagonistic Activity of Pimethixene at Dopamine Receptors
| Receptor | Parameter | Value |
| Dopamine D2 | pKi | 8.19 |
| Dopamine D4.4 | pKi | 7.54 |
D2 Receptor Interactions
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
The anticholinergic properties of pimethixene are attributed to its antagonism of muscarinic acetylcholine receptors. nih.govnih.govnih.gov
Pimethixene demonstrates potent antagonism at the muscarinic M1 receptor. nih.govnih.govuni.lu This interaction is characterized by a high binding affinity, with a reported pKi value of 8.61. nih.govuni.luuni.lunih.gov
Table 4: Antagonistic Activity of Pimethixene at the Muscarinic M1 Receptor
| Receptor | Parameter | Value |
| Muscarinic M1 | pKi | 8.61 |
M2 Receptor Interactions
This compound demonstrates a high affinity for the muscarinic acetylcholine M2 receptor, functioning as a potent antagonist. ncats.iotargetmol.com Research data indicates a pKi value of 9.38 for its interaction with the M2 receptor. medchemexpress.comchemsrc.comselleckchem.comselleckchem.com This strong binding and antagonistic action at M2 receptors are central to its anticholinergic effects. patsnap.com
Adrenergic α-1A Receptor Interactions
The compound also interacts with the adrenergic system, specifically targeting the α-1A receptor subtype. It acts as an antagonist at this receptor with a reported pKi of 7.61. selleckchem.comselleckchem.comselleck.co.jp This interaction contributes to its broad pharmacological activities.
The binding affinities of this compound for these and other relevant receptors are summarized below.
| Receptor | Interaction Type | Binding Affinity (pKi) | Reference |
|---|---|---|---|
| Muscarinic M2 | Antagonist | 9.38 | medchemexpress.comchemsrc.comselleckchem.com |
| Adrenergic α-1A | Antagonist | 7.61 | selleckchem.comselleck.co.jp |
| Histamine H1 | Antagonist | 10.14 | medchemexpress.comchemsrc.comselleckchem.com |
| Serotonin 5-HT2A | Antagonist | 10.22 | medchemexpress.comchemsrc.comselleckchem.com |
| Serotonin 5-HT2B | Antagonist | 10.44 | medchemexpress.comchemsrc.comselleckchem.comselleckchem.com |
| Muscarinic M1 | Antagonist | 8.61 | medchemexpress.comchemsrc.comselleckchem.com |
Mechanistic Pathways and Signal Transduction
Pimethixene's therapeutic effects are a consequence of its ability to modulate several key signaling pathways.
Antihistaminic and Anticholinergic Pathways
As an antihistamine, this compound functions by blocking histamine H1 receptors. patsnap.com This antagonism prevents histamine from binding and eliciting downstream effects associated with allergic reactions. patsnap.com Its anticholinergic properties stem from its potent antagonism of muscarinic acetylcholine receptors, such as M1 and M2. medchemexpress.compatsnap.com This action can lead to effects like a reduction in bronchial secretions. patsnap.com
Serotonergic Pathway Modulation, including mTOR Regulation
Pimethixene is a powerful antagonist at multiple serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. medchemexpress.comchemsrc.commedchemexpress.com The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cellular metabolism, growth, and proliferation, integrating signals from various upstream sources, including growth factors and nutrients. sochob.clmdpi.com The function of mTOR signaling can be influenced by the activity of several neurotransmitter receptors, including serotonin receptors. dovepress.com The mTOR pathway, particularly through the mTORC1 complex, plays a critical role in regulating autophagy. mdpi.comfrontiersin.org By potently modulating upstream serotonergic signals, compounds like pimethixene have the potential to influence this complex intracellular signaling network.
Pharmacodynamics in Cellular Systems
The effects of pimethixene have been characterized in various cellular models. In studies using pancreatic cancer cell lines, pimethixene demonstrated limited potency, with an IC50 value in the millimolar concentration range as determined by MTT assays. selleckchem.com In a different context, a whole-animal phenotypic screen using larval zebrafish identified this compound as one of two phenothiazine-related compounds that could suppress atherogenic lipoproteins. elifesciences.org
Preclinical Research and Investigational Applications
Neurological and Psychiatric Research
Pimethixene (B1207551) maleate (B1232345) has been the subject of various preclinical investigations to understand its effects on the central nervous system, particularly concerning its potential role in neurological and psychiatric disorders.
Pimethixene maleate is recognized as a potent antagonist of a wide array of monoamine receptors, including several serotonin (B10506) (5-HT) receptor subtypes. medchemexpress.comselleckchem.com It demonstrates high antagonistic potency at 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. medchemexpress.com The pKi values, which indicate the binding affinity of a ligand to a receptor, highlight its strong interaction with these targets.
Unexpectedly, research has revealed that while being a pan-antagonist at many 5-HT receptors, pimethixene exhibits agonist activity at the 5-HT1e receptor (5-HT1eR). nih.gov In a study measuring receptor-mediated arrestin recruitment, pimethixene showed full agonism at the 5-HT1eR with an EC50 of 453 nM. nih.gov This finding was surprising given its established role as an antagonist for other G protein-coupled receptors (GPCRs), such as histamine (B1213489), serotonin, and muscarinic acetylcholine (B1216132) receptors. nih.gov This selective agonism for 5-HT1eR suggests a more complex pharmacological profile than previously understood. nih.gov
Table 1: Receptor Binding Affinity (pKi) of this compound
| Receptor | pKi Value |
| 5-HT1A | 7.63 |
| 5-HT2A | 10.22 |
| 5-HT2B | 10.44 |
| 5-HT2C | 8.42 |
| Histamine H1 | 10.14 |
| Dopamine (B1211576) D2 | 8.19 |
| Dopamine D4.4 | 7.54 |
| Muscarinic M1 | 8.61 |
| Muscarinic M2 | 9.38 |
| Data sourced from MedchemExpress. medchemexpress.com |
Pimethixene is an antihistamine and anticholinergic compound belonging to the thioxanthene (B1196266) chemical class. wikipedia.orgiiab.me It has been investigated for its sedative and antitussive properties. ncats.io Its neuropharmacological activity is characterized by its high affinity for serotonin 5-HT2A and 5-HT2B receptors, histamine H1 receptors, and muscarinic acetylcholine M2 receptors. ncats.io The broad receptor-binding profile suggests a wide range of effects on the central nervous system.
The aggregation of the TAR DNA-binding protein 43 (TDP-43) is a key pathological feature in a majority of amyotrophic lateral sclerosis (ALS) cases. alsnewstoday.comnih.gov In the search for compounds that could modify TDP-43-related pathology, chemical genetic screens have been employed. In a screen of FDA-approved compounds using a C. elegans model expressing mutant human TDP-43, this compound was identified as one of the active compounds. dtic.mildtic.mil These screens aimed to find chemical modifiers that could suppress the pathogenic phenotypes, such as motility defects, observed in these models. dtic.mildtic.mil The identification of pimethixene suggests its potential to interfere with the mechanisms of TDP-43 neurotoxicity. dtic.mil
Table 2: Compounds Identified as Hits in a C. elegans TDP-43 Screen
| Compound | Classification |
| Mianserine HCl | Antidepressant/DA |
| Amoxapine | Antidepressant/Tetracyclic/DA reuptake block |
| Cyproheptadine HCl | Antihistamine/5HT receptor antagonist |
| Nicergoline | Senile dementia/Vascular/alpha-1A adrenergic receptor antagonist |
| Kawain | Anticonvulsant/Anxiolytic |
| This compound | Antihistamine/Anxiety |
| Pimozide | Antipsychotic/Tourette/D2 |
| Flupentixol dihydrochloride | Antipsychotic/Schizophrenia/Antidepressant/DA, 5-HT |
| Chlorprothixene (B1288) hydrochloride | Antipsychotic/5HT, DA |
| Clozapine | Antipsychotic/5HT, DA |
| Methiothepin maleate | Antipsychotic/5HT |
| Data sourced from a study on chemical genetic screens for TDP-43 modifiers. dtic.mil |
The role of antihistamines in seizure activity is complex, with some studies suggesting they may increase seizure susceptibility. news-medical.netcureepilepsy.org In a preclinical study using a zebrafish model with a mutation in the scn1a gene, which mimics Dravet syndrome, the effect of various H1 antihistamines on convulsive behavior was assessed. researchgate.netgoogle.com While the compound clemizole (B1669166) was found to suppress seizures in this model, four other H1 antihistamines, including this compound, failed to suppress the convulsive behavior. researchgate.netgoogle.comgoogle.com This finding suggests that the anticonvulsant effect of clemizole is not a general property of H1 antihistamines and that pimethixene does not share this specific therapeutic action in this particular seizure model. google.com
Role as a Chemical Modifier in Neurodegenerative Disease Models (e.g., ALS-related TDP-43)
Metabolic and Cardiovascular Research
Apolipoprotein B (ApoB) is the primary structural protein of lipoproteins like very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), which are responsible for transporting lipids through the bloodstream. athensresearch.compathologytestsexplained.org.aunih.gov Elevated levels of ApoB-containing lipoproteins are a key biomarker for metabolic syndrome and are causally linked to cardiovascular disease. nih.govhhs.gov
In a whole-animal small molecule screen using a zebrafish model, this compound was identified as a compound that specifically reduces ApoB levels in a dose-dependent manner. hhs.gov It is hypothesized that this effect may be mediated through the antagonism of 5-HT2 receptors, as serotonin has been suggested to influence lipoprotein levels. hhs.gov This research points to a potential role for pimethixene in modulating lipoprotein physiology, a critical area in cardiovascular research. hhs.gov
Modulation of Apolipoprotein B (ApoB) Levels and Lipoprotein Physiology
Allergy, Inflammation, and Respiratory System Research
Pimethixene is recognized primarily as an antihistamine and anticholinergic agent. wikipedia.orgiiab.mepatsnap.com Its antiallergic properties stem from its high affinity for and potent antagonism of the histamine H1 receptor. medchemexpress.comglpbio.commedchemexpress.comfishersci.noarctomsci.comselleckchem.comselleck.co.jpselleckchem.compatsnap.comncats.io By blocking H1 receptors, Pimethixene prevents histamine from binding and initiating the cascade of allergic symptoms such as itching and swelling. patsnap.com Clinical trials have explored its use as an antiallergic substance. ncats.io Network meta-analyses of oral H1 antihistamines have been conducted to compare the efficacy of different treatments for allergic rhinitis, a condition for which compounds like Pimethixene are investigated. nih.gov
Pimethixene has been investigated for its applications as a bronchodilator, which helps to widen the bronchi and bronchioles, and as an antitussive, or cough suppressant. wikipedia.orgiiab.me Its anticholinergic properties may contribute to reducing bronchial secretions and producing a bronchodilatory effect, making it a subject of interest in respiratory conditions. patsnap.comncats.io In some regions, it has been used to manage dry and irritant coughs. ncats.iotargetmol.com
Antiallergic and Antihistaminic Efficacy Studies
Antimigraine Research
This compound has been identified as an antimigraine agent due to its activity as an antiserotonergic compound. medchemexpress.comglpbio.commedchemexpress.comfishersci.noarctomsci.comselleckchem.comselleck.co.jpselleckchem.com It is a potent antagonist of a wide range of monoamine receptors, including several serotonin (5-HT) receptors such as 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. medchemexpress.comglpbio.commedchemexpress.comfishersci.noarctomsci.comselleckchem.comselleck.co.jpselleckchem.com The antagonist activity at 5-HT2B receptors, in particular, has been linked to blocking neurogenic dural plasma protein extravasation, a process implicated in migraine pathophysiology. wikipedia.org
| Receptor | pKi Value | Reference |
|---|---|---|
| 5-HT1A | 7.63 | medchemexpress.comglpbio.commedchemexpress.comfishersci.noarctomsci.com |
| 5-HT2A | 10.22 | medchemexpress.comglpbio.commedchemexpress.comfishersci.noarctomsci.com |
| 5-HT2B | 10.44 | medchemexpress.comglpbio.commedchemexpress.comfishersci.noarctomsci.com |
| 5-HT2C | 8.42 | medchemexpress.comglpbio.commedchemexpress.comfishersci.noarctomsci.com |
| Histamine H1 | 10.14 | medchemexpress.comglpbio.commedchemexpress.comfishersci.noarctomsci.com |
| Dopamine D2 | 8.19 | medchemexpress.comglpbio.commedchemexpress.comfishersci.noarctomsci.com |
| Dopamine D4.4 | 7.54 | medchemexpress.comglpbio.commedchemexpress.comfishersci.noarctomsci.com |
| Muscarinic M1 | 8.61 | medchemexpress.comglpbio.commedchemexpress.comfishersci.noarctomsci.com |
| Muscarinic M2 | 9.38 | medchemexpress.comglpbio.commedchemexpress.comfishersci.noarctomsci.com |
Research Methodologies and Techniques
In Vitro Pharmacological Assays
Radioligand Binding Assays (pKi determination)
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. nih.govnih.gov These assays measure the binding of a radiolabeled ligand to its receptor, and this binding can be displaced by an unlabeled compound, such as pimethixene (B1207551). The concentration at which the unlabeled compound displaces 50% of the radiolabeled ligand is the IC50 value, which is then used to calculate the pKi, a measure of binding affinity. nih.gov
Pimethixene maleate (B1232345) has been characterized as a highly potent antagonist across a wide array of monoamine receptors. selleckchem.comselleckchem.com Its binding affinities (pKi values) have been determined for various serotonin (B10506) (5-HT), dopamine (B1211576), histamine (B1213489), and muscarinic receptors through these assays. selleckchem.comselleckchem.commedchemexpress.com
Notably, pimethixene demonstrates very high affinity for the 5-HT2A, 5-HT2B, and histamine H1 receptors. selleckchem.comselleckchem.commedchemexpress.com Its affinity for other receptors, such as the muscarinic M1 and M2 receptors, is also significant. selleckchem.comselleckchem.commedchemexpress.com The specific pKi values for pimethixene at various receptors are detailed in the table below.
| Receptor | pKi Value |
| 5-HT1A | 7.63 selleckchem.comselleckchem.commedchemexpress.com |
| 5-HT1B | < 5 selleckchem.comselleckchem.com |
| 5-HT2A | 10.22 selleckchem.comselleckchem.commedchemexpress.com |
| 5-HT2B | 10.44 selleckchem.comselleckchem.commedchemexpress.com |
| 5-HT2C | 8.42 selleckchem.comselleckchem.commedchemexpress.com |
| 5-HT6 | 7.30 selleckchem.comselleckchem.com |
| 5-HT7 | 7.28 selleckchem.comselleckchem.com |
| Adrenergic α-1A | 7.61 selleckchem.comselleckchem.com |
| Dopamine D1 | 6.37 selleckchem.comselleckchem.com |
| Dopamine D2 | 8.19 selleckchem.comselleckchem.commedchemexpress.com |
| Dopamine D4.4 | 7.54 selleckchem.comselleckchem.commedchemexpress.com |
| Histamine H1 | 10.14 selleckchem.comselleckchem.commedchemexpress.com |
| Muscarinic M1 | 8.61 selleckchem.comselleckchem.commedchemexpress.com |
| Muscarinic M2 | 9.38 selleckchem.comselleckchem.commedchemexpress.com |
Functional Assays (e.g., cAMP accumulation, β-arrestin recruitment)
Functional assays are employed to determine the effect of a ligand on receptor activity, moving beyond simple binding affinity. nih.govnih.gov Common assays include measuring the inhibition of cyclic AMP (cAMP) accumulation and quantifying β-arrestin recruitment. nih.govnih.govresearchgate.net
For G-protein coupled receptors (GPCRs) like the 5-HT1e receptor, activation typically leads to the inhibition of adenylyl cyclase, resulting in lower cellular cAMP levels. nih.govresearchgate.net The GloSensor biosensor is a tool used to measure these changes in cAMP concentration. nih.govnih.gov Orthogonal to this, β-arrestin recruitment assays, such as the PRESTO-Tango assay, measure a distinct pathway of receptor-mediated activity. nih.govnih.gov
In studies involving pimethixene, these functional assays have revealed unexpected agonist activity at certain serotonin receptors. Specifically, pimethixene demonstrated full agonism at the 5-HT1e receptor, as measured by β-arrestin recruitment, with an EC50 of 453 nM. nih.govnih.gov However, it showed no significant activity at other tested 5-HT receptors in this particular assay, with the exception of some activity at the 5-HT1A receptor at high concentrations. nih.govnih.gov
Cell Viability and Proliferation Assays (e.g., MTT assays)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. promega.comnih.gov Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. promega.comnih.govnih.gov This provides a measure of metabolically active, and therefore viable, cells. promega.com
In the context of pimethixene, MTT assays have been used to evaluate its effect on the viability of pancreatic cancer cell lines. selleckchem.comselleckchem.com In these studies, cells were seeded in 96-well plates and treated with a range of pimethixene concentrations. selleckchem.comselleckchem.com After a four-day incubation period, the MTT assay was performed. The results indicated that pimethixene has low potency against these cancer cell lines, with an IC50 value in the millimolar range, suggesting a limited direct cytotoxic effect in this specific context. selleckchem.comselleckchem.com
Cell-Free Assays
Cell-free assays are conducted in a system that does not involve intact cells. These assays are useful for studying the direct interaction between a compound and its target, such as a receptor or enzyme, without the complexities of a cellular environment.
For pimethixene, cell-free assays have been utilized to confirm its high affinity for several receptors. The reported pKi values for 5-HT2B (10.44), 5-HT2A (10.22), Histamine H1 Receptor (10.14), Muscarinic M2 (9.38), and Muscarinic M1 (8.61) were determined using such cell-free systems. selleckchem.comselleckchem.comdcchemicals.com These assays provide a direct measure of the compound's interaction with its molecular targets.
In Vivo Preclinical Models
Zebrafish Models for Apolipoprotein B Modulation and Neurological Studies
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying a variety of biological processes and diseases due to its genetic tractability, rapid development, and optical transparency in the larval stage. mdpi.come-kjgm.org They share a significant degree of genetic, anatomical, and physiological similarities with humans, including in the central nervous system and lipid metabolism. mdpi.come-kjgm.orgmdpi.com
Apolipoprotein B Modulation: Human apolipoprotein B (ApoB) biology is remarkably conserved in zebrafish, making them an ideal model for identifying modulators of ApoB, a key component of lipoproteins linked to cardiovascular disease. hhs.govnih.gov Researchers have developed in vivo chemiluminescent reporters of ApoB in zebrafish, such as LipoGlo, which allows for high-throughput screening of compounds that affect ApoB levels. hhs.govnih.govresearchgate.net
Through such a screen, pimethixene maleate was identified as a compound that specifically reduces ApoB levels in a dose-dependent manner in zebrafish larvae. hhs.gov It is hypothesized that this effect is mediated through the antagonism of 5-HT2 receptors, as studies suggest serotonin can influence lipoprotein levels. hhs.gov This model allows for the investigation of the cellular mechanisms that regulate ApoB production, secretion, and degradation. hhs.govnih.govnih.govjci.org
Neurological Studies: The zebrafish is also a relevant model for neurological research, including the study of demyelinating disorders and the effects of psychoactive compounds. mdpi.comnih.gov Their nervous system is sufficiently developed at an early age to respond to stimuli, and their transparent larvae allow for clear imaging of the central nervous system. mdpi.com Zebrafish have been used to model conditions like multiple sclerosis and to assess schizophrenia-related endophenotypes. mdpi.comnih.gov The behavioral responses of zebrafish to various compounds can provide insights into their potential neurological effects. mdpi.comnih.gov
Caenorhabditis elegans (Worm) Models in Neurodegenerative Research
Structural Biology and Computational Studies
Advanced structural and computational methods have been pivotal in elucidating the molecular mechanisms underlying pimethixene's interactions with its biological targets.
Cryo-electron microscopy (cryo-EM) is a powerful technique used to determine the high-resolution three-dimensional structure of biological macromolecules, including receptor-ligand complexes. zidd.ac.cnfrontiersin.orgnih.gov In studies of serotonin receptors, cryo-EM has been combined with pharmacological assays and computational simulations to understand how various ligands bind and elicit a functional response. nih.govnih.gov
Specifically, research into the understudied 5-HT1eR and 5-HT1FR serotonin receptors screened a library of aminergic compounds and identified unexpected potent agonism by several multicyclic drugs, including pimethixene. nih.govnih.gov While the detailed cryo-EM structures were resolved for the related compounds mianserin (B1677119) and setiptiline (B1200691) bound to the 5-HT1eR-G protein complex, these structures provide critical insights into the binding mechanisms for this entire class of tetracyclic antidepressants. nih.govnih.gov The findings help to explain the molecular basis for the observed agonist activity of pimethixene at these specific serotonin receptors. nih.gov
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules, offering insights into the stability and dynamics of ligand-receptor binding over time. nih.govnih.govbiorxiv.orgchemrxiv.org In conjunction with cryo-EM, MD simulations have been used to investigate the binding modes of tetracyclic antidepressants at serotonin receptors. nih.gov
These simulations assess the stability of ligand binding poses inferred from structural data, revealing the conformational flexibility of both the ligand and the receptor in a simulated biological environment. nih.govnih.gov For the class of compounds that includes pimethixene, MD simulations performed on the related molecules mianserin and setiptiline helped to characterize their stable binding modes within the 5-HT1eR orthosteric pocket. nih.gov This computational approach is crucial for understanding the nuanced interactions that govern the unexpected agonism of these drugs. nih.govnih.gov
Structural Interaction Fingerprint (SIFt) analysis is a computational technique that translates complex 3D protein-ligand interaction data into a simple one-dimensional binary string. cns-platform.euresearchgate.net This fingerprint represents the profile of interactions—such as apolar, hydrogen bonding, or electrostatic—between a ligand and specific amino acid residues in the receptor's binding pocket. nih.govcns-platform.euresearchgate.net
In the study of tetracyclic antidepressants binding to 5-HT1eR, SIFt analysis was applied to the trajectories from MD simulations. nih.govresearchgate.net The analysis confirmed that related compounds, mianserin and setiptiline, maintain similar binding modes through interactions with a common set of key residues. nih.govresearchgate.net SIFt identified the specific probabilities of different interaction types, such as apolar contacts with residues like L99, M103, and F308, and electrostatic interactions. nih.govresearchgate.net This method provides a precise and quantitative way to compare binding modes and understand the structural determinants of ligand activity for a class of compounds that includes pimethixene. researchgate.net
Structure-activity relationship (SAR) studies systematically explore how modifications to a molecule's chemical structure affect its biological activity. gardp.orggoogleapis.comoncodesign-services.com This approach is fundamental to medicinal chemistry for optimizing lead compounds.
For pimethixene and related tetracyclic drugs, SAR studies were integral to understanding their unexpected agonist activity at the 5-HT1eR and 5-HT1FR receptors. nih.govnih.gov By comparing the pharmacological profiles of multiple compounds, researchers could dissect the structural features responsible for this activity. The studies revealed that pimethixene exhibits selective agonism for these two receptors but with distinct functional outcomes. researchgate.net For instance, pimethixene was found to be a balanced agonist at 5-HT1eR, while it displayed bias towards G protein signaling pathways at 5-HT1FR. researchgate.net These comparative data are essential for building a comprehensive SAR model to guide the design of more selective and potent molecules. gardp.orgoncodesign-services.com
Analytical Methodologies in Compound Research
Use as an Analytical Reference Standard
This compound is utilized as a certified analytical reference standard in pharmaceutical research and quality control. medchemexpress.eumedchemexpress.com An analytical standard is a highly purified and well-characterized compound that serves as a benchmark for qualitative and quantitative analysis. Suppliers provide this compound as a neat (undiluted) material or in solution, accompanied by a Certificate of Analysis that details its purity and identity, ensuring its suitability for precise analytical work. axios-research.com
This reference standard is essential for a variety of applications, including forensics, toxicology, and the analysis of small molecule pharmaceuticals. Its primary function is to ensure the accuracy and consistency of analytical results by providing a reliable point of comparison for identifying and quantifying the active pharmaceutical ingredient (API) in various samples. axios-research.com The standard is suitable for use in advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Applications in Quality Control, Method Validation, and Stability Studies for Research-Grade Material
As a reference material, this compound plays a critical role in the lifecycle of pharmaceutical development, particularly in quality control (QC), analytical method validation (AMV), and stability studies. axios-research.comaxios-research.com
These applications are fundamental to ensuring the quality, safety, and efficacy of a drug product, as outlined by international guidelines.
| Application Area | Purpose and Research Findings |
|---|---|
| Quality Control (QC) | In QC, the reference standard is used for the routine testing of raw materials and finished pharmaceutical products. axios-research.com It allows analysts to confirm the identity, purity, and strength of this compound in manufactured batches, ensuring they meet predefined specifications before release. |
| Method Validation | Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. axios-research.com this compound standard is used to validate methods for parameters such as linearity, accuracy, precision, and specificity, confirming that the method reliably and consistently measures the compound. orientjchem.org |
| Stability Studies | Stability studies evaluate how the quality of a drug substance varies over time under the influence of environmental factors like temperature and humidity. The reference standard is used in stability-indicating assays to separate and quantify the active ingredient from any potential degradation products. axios-research.comorientjchem.org This helps to establish the shelf-life and appropriate storage conditions for the material. selleckchem.com Some suppliers note that stability testing shows the powdered product can be shipped at room temperature without requiring cooling measures. selleckchem.com |
Research on Impurities and Metabolites
The study of impurities and metabolites is a crucial aspect of pharmaceutical research and development. Impurities can arise during the synthesis and storage of the drug substance, while metabolites are formed when the drug is processed within the body. axios-research.compatsnap.com
Research efforts focus on the identification, quantification, and characterization of these related substances. To support this work, specialized reference standards for known Pimethixene impurities and metabolites are developed and made available. axios-research.com These standards are essential for several key activities:
Identifying Unknowns: By comparing analytical profiles (e.g., from HPLC) of the drug product against the profiles of known impurity standards, researchers can identify and quantify specific process-related impurities or degradation products. axios-research.com
Metabolism Studies: While some sources suggest Pimethixene is not significantly metabolized in the human body, the potential for metabolism is often investigated using in vitro and in vivo models. patsnap.compathbank.org The Human Metabolome Database (HMDB) does list a metabolite pathway for Pimethixene. nih.gov Reference standards for potential metabolites are crucial for confirming metabolic pathways and quantifying their presence in biological samples.
Safety and Regulatory Submissions: The presence and quantity of impurities must be controlled within strict limits. Characterized impurity standards are used in analytical methods that support regulatory filings, such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), to demonstrate control over the manufacturing process. axios-research.com
Companies that specialize in pharmaceutical reference standards offer a range of Pimethixene-related products, including pharmacopeial and non-pharmacopeial impurities, to aid in these research and development activities. axios-research.com
Interactions and Safety Profile in Research Contexts
Pharmacodynamic Interactions in Preclinical Models
Pharmacodynamic interactions involve the effects of one drug on the pharmacological action of another. nih.gov In preclinical studies, these interactions are evaluated to understand potential synergistic or antagonistic effects when compounds are co-administered. nih.gov
Table 1: Examples of CNS Depressants and their Mechanisms
| CNS Depressant Class | Mechanism of Action | Potential Synergistic Effect with Pimethixene (B1207551) |
|---|---|---|
| Benzodiazepines | Enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA). uomustansiriyah.edu.iq | Increased sedation, hypnosis, and amnesia. researchgate.net |
| Barbiturates | Increase the duration of GABA-A receptor channel opening. | Profound CNS depression. |
| Opioids | Act on opioid receptors. | Enhanced sedation and respiratory depression. patsnap.com |
| Alcohol (Ethanol) | Enhances GABA-A receptor function and inhibits NMDA receptor function. researchgate.net | Increased drowsiness, dizziness, and cognitive impairment. patsnap.com |
Pimethixene exhibits anticholinergic properties. patsnap.comdrugbank.com Anticholinergic agents work by blocking the neurotransmitter acetylcholine (B1216132) in the central and peripheral nervous systems. nih.gov When administered with other drugs that also have anticholinergic activity, there is a risk of additive or synergistic anticholinergic effects. patsnap.com This can lead to an intensification of side effects such as dry mouth, blurred vision, constipation, and urinary retention in research subjects. patsnap.comnih.gov In some cases, severe anticholinergic effects can manifest as confusion, delirium, and hallucinations. nih.gov
Table 2: Examples of Drugs with Anticholinergic Properties
| Drug Class | Examples | Potential for Exacerbated Effects with Pimethixene |
|---|---|---|
| Tricyclic Antidepressants | Amitriptyline, Imipramine empendium.com | Increased risk of dry mouth, constipation, urinary retention, and confusion. patsnap.com |
| Antipsychotics | Chlorpromazine, Olanzapine patsnap.comempendium.com | Potentiation of anticholinergic side effects. patsnap.com |
| Other Antihistamines | Diphenhydramine patsnap.comempendium.com | Additive sedative and anticholinergic effects. patsnap.com |
| Antiparkinsonian Agents | Benztropine empendium.come-jmd.org | Increased likelihood of peripheral and central anticholinergic symptoms. e-jmd.org |
Synergistic Sedative Effects with CNS Depressants
Pharmacokinetic Interactions
Pharmacokinetic interactions occur when one drug affects the absorption, distribution, metabolism, or excretion of another. oatext.com
The metabolism of many drugs is mediated by the cytochrome P450 (CYP) enzyme system in the liver. mdpi.com Pimethixene's metabolism may be altered by substances that inhibit or induce these enzymes. patsnap.com Specifically, inhibitors of CYP2D6 can potentially increase the plasma concentrations of pimethixene. patsnap.comnih.gov This is because CYP2D6 is responsible for the metabolism of a significant portion of clinically used drugs. nih.gov In a research context, co-administration of a potent CYP2D6 inhibitor could lead to higher exposure and an increased risk of adverse effects. nih.gov Conversely, inducers of CYP enzymes could potentially decrease the plasma concentration of pimethixene.
Research on Potential Adverse Pharmacological Effects within Experimental Parameters
Pimethixene is a potent antagonist at a variety of monoamine receptors, including serotonin (B10506) (5-HT) receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), histamine (B1213489) H1 receptors, dopamine (B1211576) D2 receptors, and muscarinic M1 and M2 receptors. selleckchem.commedchemexpress.commedchemexpress.com Its broad receptor-binding profile is the basis for its pharmacological effects and also underlies its potential for adverse effects in experimental models. ncats.iomedchemexpress.com
Recent research has also identified pimethixene as having agonist activity at the 5-HT1e and 5-HT1F serotonin receptors, which was an unexpected finding given that it typically acts as an antagonist at other aminergic G protein-coupled receptors. nih.gov This highlights the complexity of its pharmacological profile.
In a whole-animal phenotypic drug screen using larval zebrafish, pimethixene maleate (B1232345) was identified among a number of compounds. elifesciences.orgresearchgate.net The primary adverse effects observed in preclinical studies are extensions of its primary pharmacological actions, including sedation and anticholinergic effects like dry mouth and blurred vision. patsnap.com
Table 3: Receptor Binding Profile of Pimethixene and Potential Associated Effects
| Receptor | Action | Potential Pharmacological/Adverse Effect | pKi |
|---|---|---|---|
| Histamine H1 | Antagonist | Sedation, anti-allergic effects. ncats.io | 10.14 selleckchem.commedchemexpress.commedchemexpress.com |
| Muscarinic M1, M2 | Antagonist | Anticholinergic effects (dry mouth, blurred vision). selleckchem.commedchemexpress.commedchemexpress.com | 8.61 (M1), 9.38 (M2) selleckchem.commedchemexpress.commedchemexpress.com |
| Serotonin 5-HT2A, 5-HT2B, 5-HT2C | Antagonist | Antiserotonergic effects. selleckchem.commedchemexpress.commedchemexpress.com | 10.22 (5-HT2A), 10.44 (5-HT2B), 8.42 (5-HT2C) selleckchem.commedchemexpress.commedchemexpress.com |
| Dopamine D2 | Antagonist | Potential for extrapyramidal symptoms at high exposures. selleckchem.commedchemexpress.commedchemexpress.com | 8.19 selleckchem.commedchemexpress.commedchemexpress.com |
| Serotonin 5-HT1e, 5-HT1F | Agonist | Unexpected finding, functional consequences under investigation. nih.gov | EC50 = 353.1 nM (5-HT1eR), 456.0 nM (5-HT1FR) nih.gov |
Table 4: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Pimethixene maleate | 16212513 |
| Pimethixene | 9444 |
| Benzodiazepines | Not a single compound |
| Alcohol (Ethanol) | 702 |
| Amitriptyline | 2172 |
| Imipramine | 3696 |
| Chlorpromazine | 2726 |
| Olanzapine | 4585 |
| Diphenhydramine | 3100 |
| Benztropine | 1201531 |
| Paroxetine | 44144 |
| Acetylcholine | 187 |
| Serotonin | 5202 |
| Histamine | 774 |
| Dopamine | 681 |
Future Directions and Research Gaps for Pimethixene Maleate
Exploration of Novel Receptor Targets and Binding Mechanisms
Pimethixene (B1207551) maleate (B1232345) is recognized as a potent antagonist at several serotonin (B10506) (5-HT), dopamine (B1211576), histamine (B1213489), and muscarinic receptors. medchemexpress.comchemsrc.comselleckchem.com However, recent studies have unexpectedly revealed its agonist activity at the 5-HT1e and 5-HT1F receptors. nih.govnih.gov This discovery challenges the traditional classification of pimethixene as a pan-antagonist and opens up new avenues for research. nih.gov Future investigations should aim to fully characterize its activity at these and other understudied receptors.
A comprehensive screening of pimethixene against a broader panel of G-protein coupled receptors (GPCRs) and other potential targets is warranted. This could unveil previously unknown interactions and provide a more complete picture of its pharmacological profile.
Furthermore, detailed studies into the binding mechanisms of pimethixene at its various targets are crucial. Understanding how its thioxanthene (B1196266) structure interacts with the binding pockets of different receptors can explain its diverse activities, from antagonism at some to agonism at others. nih.govnih.govdrugbank.com This knowledge is fundamental for the rational design of more selective and potent compounds.
Table 1: Known Receptor Interactions of Pimethixene Maleate
| Receptor Family | Receptor Subtype | Activity | pKi |
|---|---|---|---|
| Serotonin | 5-HT1A | Antagonist | 7.63 |
| Serotonin | 5-HT2A | Antagonist | 10.22 |
| Serotonin | 5-HT2B | Antagonist | 10.44 |
| Serotonin | 5-HT2C | Antagonist | 8.42 |
| Serotonin | 5-HT1e | Agonist | - |
| Serotonin | 5-HT1F | Agonist | - |
| Histamine | H1 | Antagonist | 10.14 |
| Dopamine | D2 | Antagonist | 8.19 |
| Dopamine | D4.4 | Antagonist | 7.54 |
| Muscarinic | M1 | Antagonist | 8.61 |
| Muscarinic | M2 | Antagonist | 9.38 |
pKi values represent the negative logarithm of the inhibition constant, indicating binding affinity. A higher pKi value denotes a stronger binding affinity. Data sourced from multiple studies. arctomsci.commedchemexpress.comchemsrc.comselleckchem.com
Development of More Selective Analogues (e.g., BF-1)
The broad receptor-binding profile of pimethixene, while intriguing, can lead to off-target effects. selleckchem.comselleckchem.com A significant future direction is the development of analogues with enhanced selectivity for specific receptors. A notable example is the compound BF-1, which was derived from pimethixene and developed as a selective 5-HT2B receptor antagonist. wikipedia.org This demonstrates the potential of pimethixene's chemical scaffold as a starting point for creating more targeted therapies.
Medicinal chemistry campaigns should focus on modifying the thioxanthene core and the piperidine (B6355638) side chain to improve affinity and selectivity for desired targets while reducing interactions with others. drugbank.comwikipedia.org For instance, developing analogues that are highly selective for the 5-HT1e and 5-HT1F receptors could lead to novel therapeutics, given the understudied nature of these receptors. nih.govnih.gov
Investigation of Unexplored Therapeutic Avenues
The known antihistaminic and antiserotonergic properties of pimethixene have led to its use as an antimigraine and antitussive agent. chemsrc.comwikipedia.org However, its diverse pharmacology suggests potential applications in other therapeutic areas.
Recent research has highlighted its potential in unexpected areas. For example, a whole-animal phenotypic screen in zebrafish identified this compound as a compound that can reduce atherogenic lipoproteins, suggesting a possible role in cardiovascular disease. researchgate.netnih.govbiorxiv.org Additionally, some studies have included pimethixene in screens for modifiers of TDP-43, a protein implicated in amyotrophic lateral sclerosis (ALS), and for its effects on cancer cell lines, although its potency in the latter was low. selleckchem.comdtic.mil
Future research should systematically explore these and other potential therapeutic applications, including:
Neurological Disorders: Given its activity at multiple neurotransmitter receptors, its potential in conditions like anxiety, depression, and other neuropsychiatric disorders warrants further investigation. dtic.milselleck.co.jp
Inflammatory Conditions: Its potent antihistamine activity could be leveraged for inflammatory and allergic conditions beyond its historical use. selleckchem.com
Metabolic Diseases: The finding related to lipoprotein reduction opens a new and exciting avenue for research into metabolic disorders. researchgate.netnih.gov
Advanced Computational Modeling and Structural Insights
Computational modeling and structural biology are powerful tools to accelerate drug discovery and development. For pimethixene, these approaches can provide critical insights into its structure-activity relationships (SAR). nih.govnih.gov
Molecular dynamics (MD) simulations can be used to model the interaction of pimethixene and its analogues with their receptor targets in a dynamic environment. nih.govnih.gov This can help to understand the conformational changes that lead to receptor activation or inhibition.
Cryo-electron microscopy (cryo-EM) and X-ray crystallography can be employed to determine the high-resolution structures of pimethixene or its analogues bound to their receptors. nih.govnih.gov These structural insights are invaluable for understanding the precise binding modes and for guiding the design of new, more selective molecules. nih.gov Such studies have already been initiated for related compounds at serotonin receptors, providing a roadmap for future work on pimethixene. nih.govnih.gov
Integration of Multi-Omics Data in Preclinical Studies
To gain a comprehensive understanding of the biological effects of pimethixene and its future analogues, integrating multi-omics data in preclinical studies is essential. nih.gov This approach involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the drug's impact on cellular and physiological systems.
For instance, pharmacogenomic studies could identify genetic variations that influence an individual's response to pimethixene, paving the way for personalized medicine. drugbank.comresearchgate.net Transcriptomic and proteomic analyses of cells or tissues treated with pimethixene can reveal the downstream signaling pathways affected by its receptor interactions. This can help to elucidate its mechanism of action and identify potential biomarkers of efficacy or off-target effects.
By embracing these future research directions, the scientific community can build upon the existing knowledge of this compound to develop new and improved therapies for a range of diseases.
Q & A
Q. What receptor targets and binding affinities are associated with pimethixene maleate, and how can researchers validate these interactions experimentally?
this compound exhibits broad-spectrum antagonism across monoamine receptors, including 5-HT subtypes (5-HT1A, 5-HT2A/B/C), histamine H1, dopamine D1/D2/D4.4, and muscarinic M1/M2 receptors. Key binding affinities (pKi) are:
- 5-HT2B (10.44), 5-HT2A (10.22), H1 (10.14), D2 (8.19), M2 (9.38) .
Methodological validation : - Radioligand binding assays : Use competitive displacement studies with labeled ligands (e.g., [³H]-ketanserin for 5-HT2A) in transfected cell lines.
- Functional assays : Measure inhibition of serotonin-induced cAMP production (for 5-HT1A/5-HT7) or calcium flux (for 5-HT2A/B) .
- Cross-reactivity screening : Prioritize receptors with pKi >8.0 for follow-up studies to avoid off-target effects .
Q. How should researchers design experiments to characterize this compound’s physicochemical stability for pharmacological studies?
Stability studies should follow protocols for maleate salts, as outlined in venlafaxine maleate research:
- Stress testing : Expose the compound to high temperature (60°C), humidity (90%), and intense light (4500 lx) for 14 days .
- Analytical techniques :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor selectivity profiles of this compound across studies?
Discrepancies in pKi values (e.g., 5-HT1A: 7.63 vs. <5 in some assays ) may arise from:
- Assay conditions : Differences in cell lines (transfected vs. native), buffer pH, or incubation time.
- Ligand choice : Non-selective radioligands may obscure true affinity.
Solutions : - Standardize protocols : Use recombinant systems (e.g., CHO-K1 cells expressing human receptors) and reference antagonists (e.g., ketanserin for 5-HT2A).
- Orthogonal validation : Pair binding assays with functional readouts (e.g., ERK phosphorylation for 5-HT1A) .
- Data normalization : Report results relative to positive controls (e.g., clozapine for multi-receptor profiling) .
Q. What methodological strategies are recommended for studying this compound’s dual antimigraine and antipsychotic potential given its polypharmacology?
The compound’s activity at 5-HT2A (antimigraine) and D2 (antipsychotic) receptors requires targeted experimental designs:
- In vivo models :
- Migraine : Use nitroglycerin-induced hyperalgesia in rodents, measuring Fos expression in trigeminal nuclei.
- Psychosis : Prepulse inhibition (PPI) tests in dopamine-challenged rats .
- Dose separation : Identify thresholds where 5-HT2A/D2 antagonism dominates using pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Q. How can mixed-methods approaches address gaps in understanding this compound’s mechanism of action?
Combine:
- Quantitative : High-throughput screening (e.g., calcium imaging for 5-HT2A/B) to rank receptor engagement .
- Qualitative : Transcriptomic profiling (RNA-seq) in neuronal cells to identify downstream pathways (e.g., mTOR or CREB) .
- Data integration : Use multivariate analysis to correlate receptor affinity (pKi) with functional outcomes (e.g., cAMP inhibition) .
Q. What analytical frameworks are suitable for reconciling this compound’s in vitro potency with in vivo efficacy limitations?
- Physiologically based pharmacokinetic (PBPK) modeling : Predict brain penetration using logP (estimated 3.8) and plasma protein binding data.
- Metabolite profiling : Identify active derivatives (e.g., demethylated metabolites) via LC-MS/MS .
- Receptor occupancy studies : Use PET tracers (e.g., [¹¹C]-raclopride for D2) to validate target engagement in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
